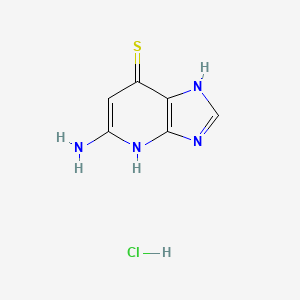

1-Deaza-6-thioguanine

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

60282-76-0 |

|---|---|

Fórmula molecular |

C6H7ClN4S |

Peso molecular |

202.67 g/mol |

Nombre IUPAC |

5-amino-1,4-dihydroimidazo[4,5-b]pyridine-7-thione;hydrochloride |

InChI |

InChI=1S/C6H6N4S.ClH/c7-4-1-3(11)5-6(10-4)9-2-8-5;/h1-2H,(H4,7,8,9,10,11);1H |

Clave InChI |

AEPYBMWQHWJSLL-UHFFFAOYSA-N |

SMILES |

C1=C(NC2=C(C1=S)NC=N2)N.Cl |

SMILES canónico |

C1=C(NC2=C(C1=S)NC=N2)N.Cl |

Otros números CAS |

60282-76-0 |

Sinónimos |

1-deaza-6-thioguanine |

Origen del producto |

United States |

Synthetic Methodologies for 1 Deaza 6 Thioguanine and Its Analogs

Early Approaches to 1-Deazaguanine Synthesis and Subsequent Adaptations for 1-Deaza-6-thioguanine Analogs

The initial synthetic routes to 1-deazaguanine were established in the mid-20th century. In 1956, Markees and Kidder reported the first synthesis, which was soon followed by a similar method from Gorton and Shive in 1957. beilstein-journals.org Both of these early syntheses commenced with the conversion of diethyl chelidamate to its dicarbamate analog. beilstein-journals.org However, a significant drawback of these methods was the use of hazardous and explosive chelidamyl diazide intermediates during the Curtius rearrangement to form the diethyl 2,6-pyridinedicarbamate precursors. beilstein-journals.org

Modern Synthetic Routes for 1-Deazaguanine Base and Nucleosides

Modern synthetic strategies for 1-deazaguanine and its nucleosides have focused on improving efficiency, safety, and versatility, moving away from the hazardous intermediates of earlier methods. beilstein-journals.org A recent six-step synthesis starts from the readily available 6-iodo-1-deazapurine. beilstein-journals.orgnih.gov This contemporary approach is noted for its divergency, also allowing for the synthesis of 1-deazahypoxanthine. beilstein-journals.org

Site-Specific Nitration Protocols

Another critical step in the modern synthesis of 1-deazaguanine is site-specific nitration. beilstein-journals.org A mixture of tetrabutylammonium (B224687) nitrate (B79036) (TBAN) and trifluoroacetic anhydride (B1165640) (TFAA) is used to introduce a nitro group at a specific position on the 1-deazapurine ring system at low temperatures. acs.orgnih.gov This method is advantageous as the nitro group serves a dual purpose: it activates other substituents for nucleophilic aromatic substitution and can itself be substituted, allowing for the creation of various di-substituted 1-deazapurines. nih.gov In the synthesis of 1-deazaguanine, the nitro group is subsequently reduced to an amino group. beilstein-journals.org For example, after the installation of a benzyl (B1604629) ether at the C6 position, site-specific nitration is performed, followed by selective reduction of the nitro group using reagents like trichlorosilane (B8805176) and N,N-diisopropylethylamine (DIPEA). beilstein-journals.orgd-nb.info

Protecting Group Strategies in 1-Deazapurine Synthesis

Protecting groups are essential in the multi-step synthesis of complex molecules like 1-deazapurine derivatives to prevent unwanted side reactions and improve solubility and selectivity. beilstein-journals.orgjocpr.com In the modern synthesis of 1-deazaguanine, a tetrahydropyranyl (THP) group is used to protect the N9 position of 6-iodo-1-deazapurine. beilstein-journals.org This protection is necessary to enhance the solubility of the starting material for the subsequent copper-catalyzed C-O coupling reaction. beilstein-journals.org Following the coupling, the THP group is often swapped for a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent nitration step efficiently. beilstein-journals.org It was noted that the N9-tert-butyloxycarbonyl-protected 6-iodo-1-deazapurine was unstable during the cross-coupling reaction, highlighting the importance of choosing the correct protecting group for each specific step. beilstein-journals.orgd-nb.info The final step in the synthesis involves the cleavage of the protecting groups, such as the O6-benzyl group, which is typically removed by Pd/C-catalyzed hydrogenation to yield the final 1-deazaguanine product. beilstein-journals.orgd-nb.info

Synthesis of 1-Deaza-6-thioguanosine and Related Derivatives

The synthesis of 1-deaza-6-thioguanosine, a nucleoside analog of this compound, has been described starting from 2-amino-6-chloro-1-deazapurine. nih.gov The process involves the N2-acetylation of the starting material, followed by a reaction with 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride in the presence of Linde 4A molecular sieve to form the protected nucleoside. nih.gov Deacetylation of this blocked nucleoside yields the corresponding chloro nucleoside. nih.gov This intermediate is then treated with hydrogen sulfide (B99878) at a high temperature to produce 1-deaza-6-thioguanosine. nih.gov

Preparation of 1-Deaza-6-(methylthio)guanosine

Following a similar synthetic pathway to 1-deaza-6-thioguanosine, the preparation of 1-deaza-6-(methylthio)guanosine also starts from the deacetylated chloro nucleoside derived from 2-amino-6-chloro-1-deazapurine. nih.gov Instead of hydrogen sulfide, this intermediate is treated with methyl mercaptan at an elevated temperature to yield 1-deaza-6-(methylthio)guanosine. nih.gov The structure of the key chloro nucleoside intermediate was confirmed by 1H NMR and by its conversion to a cyclonucleoside. nih.gov

Divergent Synthetic Pathways for 1-Deazahypoxanthine Analogs

The synthesis of 1-deazahypoxanthine and its analogs is a significant area of research due to their potential applications in medicinal chemistry. beilstein-journals.orgnih.govd-nb.inforesearchgate.net Divergent synthetic strategies, which allow for the generation of multiple structurally related compounds from a common intermediate, are particularly valuable. A notable divergent route enables the synthesis of both 1-deazaguanine and 1-deazahypoxanthine from a shared precursor, 6-iodo-1-deazapurine. beilstein-journals.orgnih.govd-nb.info This approach highlights the efficiency of using a single strategic starting material to access multiple target molecules. beilstein-journals.org

A key transformation in this divergent synthesis involves a copper-catalyzed C-O bond formation. beilstein-journals.orgnih.govd-nb.info The synthesis of 1-deazahypoxanthine (referred to as c1I base) begins with the protection of the N9 position of 6-iodo-1-deazapurine with a tetrahydropyranyl (THP) group. beilstein-journals.org This step is crucial to enhance the solubility of the starting material. beilstein-journals.org The protected compound, tetrahydropyranyl-protected 6-iodo-1-deazapurine, then undergoes a copper-catalyzed reaction with benzyl alcohol to form the O6-benzyl derivative. beilstein-journals.org

The following table summarizes the key steps and intermediates in a reported divergent synthesis of 1-deazahypoxanthine:

Table 1: Divergent Synthesis of 1-Deazahypoxanthine

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 6-Iodo-1-deazapurine | Tosylic acid, 3,4-dihydropyran, in dimethylformamide | Tetrahydropyranyl-protected 6-iodo-1-deazapurine | Not specified |

| 2 | Tetrahydropyranyl-protected 6-iodo-1-deazapurine | Benzyl alcohol, copper catalyst | O6-Benzyl-tetrahydropyranyl-protected-1-deazapurine | Not specified |

| 3 | O6-Benzyl-tetrahydropyranyl-protected-1-deazapurine | Hydrochloric acid in methanol | O6-Benzyl-1-deazahypoxanthine | Not specified |

| 4 | O6-Benzyl-1-deazahypoxanthine | Pearlman's catalyst, H2 | 1-Deazahypoxanthine | 44% (overall) |

Data sourced from Bereiter et al., 2022. beilstein-journals.org

This divergent approach provides a flexible and efficient pathway for the synthesis of 1-deazahypoxanthine and its analogs, which can serve as core structures for further chemical modifications and the development of new therapeutic agents. beilstein-journals.orgd-nb.info

Molecular and Biochemical Mechanisms of Action for 1 Deaza 6 Thioguanine Analogs

Interaction with Purine (B94841) Salvage Pathways

The purine salvage pathway is a critical metabolic route for recycling purine bases from the degradation of nucleic acids. Thiopurine analogs exploit this pathway for their anabolic activation.

Competition with Endogenous Purines for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase)

The initial and rate-limiting step in the activation of 6-thioguanine (B1684491) (6-TG), a major thiopurine analog, is its conversion to 6-thioguanosine (B559654) monophosphate (6-TGMP). This reaction is catalyzed by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase). 6-TG directly competes with the endogenous purine bases, hypoxanthine and guanine (B1146940), for the active site of HGPRTase. The efficiency of this metabolic activation is a key determinant of the subsequent cytotoxic effects. The activity of HGPRTase has been shown to be directly related to the concentration of 6-thioguanine nucleotides (6-TGNs) in cells, highlighting its central role in the mechanism of action of these analogs nih.gov. Resistance to thiopurines can emerge in cells that have defects in or lack HGPRTase activity nih.gov.

Formation of Thioguanine Nucleotides (6-TGMP, 6-TGDP, 6-TGTP)

Once 6-thioguanine is converted to 6-thioguanosine 5'-monophosphate (6-TGMP) by HGPRTase, it enters the mainstream of purine nucleotide metabolism acs.orgnih.gov. Cellular kinases subsequently phosphorylate 6-TGMP in a stepwise manner. This process leads to the formation of 6-thioguanosine 5'-diphosphate (6-TGDP) and, ultimately, 6-thioguanosine 5'-triphosphate (6-TGTP) researchgate.net. These thioguanine nucleotides (TGNs) are the primary active metabolites responsible for the majority of the analog's biological effects. The accumulation of these fraudulent nucleotides within the cell is crucial for their interference with downstream cellular processes nih.govresearchgate.net.

Table 1: Key Enzymes in the Purine Salvage Pathway Activation of 6-Thioguanine

| Enzyme | Abbreviation | Substrate(s) | Product | Role in Mechanism |

|---|---|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase | HGPRTase | 6-Thioguanine, PRPP | 6-Thioguanosine Monophosphate (6-TGMP) | Initial and rate-limiting activation step |

| Guanylate Kinase | 6-TGMP | 6-Thioguanosine Diphosphate (6-TGDP) | First phosphorylation step | |

| Nucleoside Diphosphate Kinase | 6-TGDP | 6-Thioguanosine Triphosphate (6-TGTP) | Second phosphorylation step |

Interference with De Novo Purine Biosynthesis

Inhibition of Glutamine-5-phosphoribosylpyrophosphate Amidotransferase

The active metabolite 6-TGMP can act as a feedback inhibitor of Glutamine-5-phosphoribosylpyrophosphate Amidotransferase (GPATase). This enzyme catalyzes the first committed step of the de novo purine synthesis pathway—the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) into 5-phosphoribosyl-1-amine wikipedia.org. By inhibiting GPATase, 6-TGMP effectively shuts down the entire de novo purine synthesis cascade at its inception nih.gov. This inhibition leads to a reduced intracellular supply of normal purine nucleotides, further enhancing the cytotoxic effect. Studies have shown that the antimitotic effect of 6-thioguanine in lymphocytes is primarily due to the inhibition of this enzyme nih.gov. In some resistant cell lines, altered GPATase kinetics, including a loss of sensitivity to feedback inhibition by 6-TGMP, have been observed nih.gov.

Inhibition of IMP Dehydrogenase

Inosine 5'-monophosphate (IMP) dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides mdpi.com. It catalyzes the NAD-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP) mdpi.comfrontiersin.org. Thiopurine metabolites, including those derived from 6-thioguanine, can inhibit IMPDH activity. This blockade at a critical juncture of purine synthesis specifically depletes the intracellular pools of guanine nucleotides (GMP, GDP, and GTP) nih.gov. The depletion of these essential building blocks for DNA and RNA synthesis, as well as their roles in signaling and energy transfer, contributes significantly to the antiproliferative effects of thioguanine analogs mdpi.comnih.gov.

Incorporation into Nucleic Acids and its Biological Consequences

The structural similarity of 6-thioguanosine triphosphate (6-TGTP) to deoxyguanosine triphosphate (dGTP) allows it to be recognized by DNA polymerases. Consequently, 6-thioguanine is incorporated into the DNA of replicating cells nih.govclinpgx.org. This incorporation is a delayed and critical cytotoxic event.

Once embedded in the DNA strand, 6-thioguanine creates a fraudulent base that alters the structure and function of the nucleic acid. The presence of 6-thioguanine in the DNA template can slow down the progression of DNA polymerases during subsequent rounds of replication nih.gov. Furthermore, DNA containing 6-thioguanine exhibits altered interactions with various proteins, including restriction endonucleases and DNA ligases nih.gov. The incorporation of 6-TG at the 3' terminus of DNA fragments can inhibit the action of DNA ligase, which is essential for joining Okazaki fragments during lagging strand synthesis nih.gov. This leads to DNA strand breaks and damage, ultimately triggering cell cycle arrest and apoptosis clinpgx.orgssu.ac.ir. The cytotoxicity of thiopurines like 6-thioguanine is strongly linked to this incorporation into DNA, rather than solely to the inhibition of purine synthesis clinpgx.org.

Table 2: Biological Consequences of 6-Thioguanine Incorporation into DNA

| Biological Process | Consequence of 6-TG Incorporation | Research Finding | Reference |

|---|---|---|---|

| DNA Replication | Slows down polymerization on a 6-TG-containing template. | Polymerization catalyzed by Klenow fragment and human DNA polymerases α, γ, and δ was considerably slowed. | nih.gov |

| DNA Ligation | Inhibits the joining of DNA fragments. | T4 DNA ligase and HeLa/calf thymus DNA ligase I were severely inhibited from joining a 3'-S6G-OH terminus. | nih.gov |

| DNA-Protein Interaction | Alters cleavage by restriction endonucleases. | Cleavage by some restriction enzymes progressed poorly, regardless of 6-TG location at recognition or cleavage sites. | nih.gov |

| Cell Viability | Induces delayed cytotoxicity and DNA damage. | The poor template function of 6-TG-containing DNA is consistent with known delayed cytotoxicity. | nih.govclinpgx.org |

Integration into DNA as a "False Purine Base"

A primary mechanism of action for thiopurine analogs like 6-thioguanine is their incorporation into DNA, where they act as a "false purine base". Following cellular uptake, 1-Deaza-6-thioguanine is expected to be metabolized into its corresponding deoxyribonucleoside triphosphate. This metabolite can then be utilized by DNA polymerases during DNA replication and repair, leading to its insertion into the DNA strand in place of deoxyguanosine.

The incorporation of 6-thioguanine into the genome is a key step in its cytotoxic effects wikipedia.org. Once integrated, this altered base can disrupt the normal structure and function of DNA. While the structural perturbation caused by a single 6-thioguanine substitution is not drastic, it is sufficient to be recognized by cellular machinery, such as the mismatch repair (MMR) system. The MMR system's attempt to repair this "damage" can lead to futile cycles of excision and re-synthesis, ultimately resulting in DNA strand breaks and the initiation of apoptosis, or programmed cell death.

Furthermore, the presence of 6-thioguanine in a DNA template can affect the efficiency and fidelity of subsequent rounds of DNA replication. Studies have shown that DNA polymerases can be stalled or are more prone to errors when reading a template containing 6-thioguanine nih.gov. This can lead to the accumulation of mutations and further genomic instability.

Integration into RNA

The presence of 6-thioguanine in RNA could potentially affect various aspects of RNA function, including:

RNA processing: Splicing, polyadenylation, and other post-transcriptional modifications could be altered.

Translation: The fidelity and efficiency of protein synthesis from a 6-thioguanine-containing mRNA template might be compromised.

RNA stability: The modified RNA molecule may be more susceptible to degradation.

Ribosomal function: Incorporation into ribosomal RNA (rRNA) could disrupt the structure and catalytic activity of the ribosome.

Transfer RNA function: Integration into transfer RNA (tRNA) could affect amino acid charging and codon recognition.

While direct studies on this compound's incorporation into RNA are limited, it is reasonable to infer a similar mechanism of action to that of 6-thioguanine.

Modulation of DNA Structures, including Triple Helix Formation

The incorporation of modified bases can alter the higher-order structures of DNA. While the effect of this compound on DNA triple helix formation has not been extensively studied, research on modified oligonucleotides provides some insights. DNA triple helices are non-canonical DNA structures formed when a third strand of DNA binds in the major groove of a DNA duplex. The formation and stability of these structures are highly dependent on the base sequence and chemical modifications of the participating strands nih.govwikipedia.orgnih.govresearchgate.netnih.gov.

The introduction of modified purines can either stabilize or destabilize triple helix formation depending on the specific modification and the context of the surrounding sequence. It is plausible that the presence of this compound could influence the hydrogen bonding patterns and stacking interactions required for stable triple helix formation. However, without direct experimental evidence, the precise impact remains speculative.

Impact on DNA Methylation Processes

DNA methylation is a crucial epigenetic modification that plays a key role in gene regulation. The process is catalyzed by DNA methyltransferases (DNMTs), which transfer a methyl group to the C5 position of cytosine, typically within CpG dinucleotides nih.gov. Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer.

Thiopurine analogs, including 6-mercaptopurine (B1684380) and by extension 6-thioguanine, have been shown to influence DNA methylation nih.gov. The formation of methylated thiopurine metabolites can lead to a depletion of S-adenosylmethionine (SAM), the universal methyl donor for DNMTs. This reduction in the SAM pool can result in a global decrease in DNA methylation. Furthermore, the incorporation of thiopurines into DNA may directly interfere with the binding and catalytic activity of DNMTs nih.gov.

Studies have indicated that treatment with 6-mercaptopurine can lead to a significant decrease in DNA methylation, which may contribute to its cytotoxic effects by altering gene expression patterns nih.gov. Given its structural similarity, this compound is also likely to impact DNA methylation, although the specific effects of the 1-deaza modification on these processes require further investigation.

Enzymatic Biotransformation and Metabolism of Analogs

The metabolic fate of this compound analogs is a critical determinant of their activity and is governed by a number of key enzymes involved in purine metabolism.

Role of Thiopurine S-methyltransferase (TPMT) in Methylation Pathways

Thiopurine S-methyltransferase (TPMT) is a key enzyme in the metabolism of thiopurine drugs nih.govresearchgate.net. It catalyzes the S-methylation of compounds like 6-mercaptopurine and 6-thioguanine, converting them into their less active methylthio-derivatives. The activity of TPMT is subject to genetic polymorphism, leading to significant inter-individual variations in the metabolism of thiopurines nih.govresearchgate.net.

Individuals with low or deficient TPMT activity are at a higher risk of toxicity from standard doses of thiopurine drugs due to the accumulation of active, non-methylated metabolites. Conversely, individuals with high TPMT activity may metabolize the drugs too rapidly, potentially reducing their therapeutic efficacy.

While the specific interaction of this compound with TPMT has not been extensively documented, it is anticipated that the presence of the thiol group at the 6-position would make it a substrate for this enzyme. However, the absence of the nitrogen atom at the 1-position could potentially alter the binding affinity and catalytic efficiency of TPMT for this analog compared to 6-thioguanine.

| Enzyme | Function in Thiopurine Metabolism | Relevance for this compound (Inferred) |

|---|---|---|

| Thiopurine S-methyltransferase (TPMT) | Catalyzes the S-methylation of thiopurines, leading to their inactivation. | Likely a substrate for TPMT, with the 1-deaza modification potentially influencing the rate of metabolism. |

| Guanase | Deaminates guanine and its analogs. | The 1-deaza modification may affect its recognition and processing by guanase. |

| Xanthine Oxidase | Oxidizes hypoxanthine and xanthine, as well as some purine analogs. | The 1-deaza modification could alter its susceptibility to oxidation by xanthine oxidase. |

Involvement of Guanase and Xanthine Oxidase in Analog Degradation

Guanase (guanine deaminase) and xanthine oxidase are two other important enzymes in the catabolism of purines and their analogs nih.gov. Guanase catalyzes the hydrolytic deamination of guanine to xanthine nih.gov. It can also act on guanine analogs, although its specificity can be influenced by modifications to the purine ring.

Xanthine oxidase is a key enzyme in the final steps of purine degradation, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid wikipedia.org. It is also known to metabolize various purine analogs nih.govresearchgate.net. For instance, 6-mercaptopurine is a substrate for xanthine oxidase, and its metabolism is inhibited by allopurinol, a xanthine oxidase inhibitor wikipedia.org. In contrast, the breakdown of 6-thioguanine is less dependent on xanthine oxidase wikipedia.org.

Nucleoside Diphosphate Kinase Activity

The conversion of thiopurine metabolites is a critical step in their mechanism of action. After 6-thioguanine (6-TG) is converted to 6-thioguanosine 5'-monophosphate (TGMP), it is further phosphorylated to 6-thioguanosine 5'-diphosphate (TGDP) and subsequently to the active 6-thioguanosine 5'-triphosphate (TGTP). This final, crucial phosphorylation step is catalyzed by nucleoside diphosphate kinases (NDPKs). clinpgx.org

NDPKs are responsible for maintaining the intracellular balance of nucleoside triphosphates by catalyzing the reversible transfer of the γ-phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like TGDP). clinpgx.orgnih.gov Research has identified that both NDPK isoforms A and B are capable of catalyzing the formation of TGTP from TGDP. clinpgx.org The activity of NDPK is therefore essential for the generation of the primary active thiopurine metabolites that exert cytotoxic effects through incorporation into DNA and RNA or through inhibition of small GTPases. clinpgx.org While there is interindividual variability in NDPK activity, studies have not yet found a direct correlation between this variability and the levels of 6-thioguanosine phosphates in red blood cells. clinpgx.org

| Enzyme | Activity (nmol x min⁻¹ x mg⁻¹) | Reference |

|---|---|---|

| NDPK A | 30.6 ± 3.88 | clinpgx.org |

| NDPK B | 41.2 ± 1.05 | clinpgx.org |

Role of NUDT15 in Metabolite Inactivation

The enzyme Nudix (nucleoside diphosphate linked moiety X)-type motif 15, or NUDT15, plays a critical role in limiting the efficacy and mediating the toxicity of thiopurines by inactivating their active metabolites. nih.govnih.gov NUDT15 functions as a nucleoside diphosphate hydrolase that preferentially targets the cytotoxic triphosphate forms of thioguanine, 6-thio-deoxyguanosine triphosphate (6-thio-dGTP) and 6-thio-GTP. nih.govnih.govresearchgate.net

The enzyme catalyzes the hydrolysis of these active triphosphates back to their far less toxic monophosphate forms (6-thio-dGMP and 6-thio-GMP). nih.govresearchgate.netarupconsult.com This action effectively reduces the pool of active metabolites available for incorporation into nucleic acids or for inhibition of signaling pathways, thereby acting as a barrier to the maximum efficacy of the drug. nih.gov Genetic variants in the NUDT15 gene that lead to reduced or absent enzyme activity are strongly associated with an accumulation of cytotoxic metabolites and an increased risk of severe, life-threatening myelosuppression in patients receiving standard doses of thiopurines. arupconsult.comclinpgx.org For instance, the NUDT15 R139C variant results in decreased protein stability and rapid degradation, leading to reduced enzyme function and thiopurine sensitivity. nih.govnih.gov

| Substrate | Enzymatic Efficiency (kcat/Km) | Fold Increase over Canonical (d)GTP | Reference |

|---|---|---|---|

| 6-thio-dGTP | Higher than dGTP | 13-15 fold | researchgate.net |

| 6-thio-GTP | Higher than GTP | Not specified | nih.govnih.gov |

Deubiquitinating Protease (USP2) Inhibition

Beyond its effects on nucleic acid metabolism, 6-thioguanine has been identified as a direct inhibitor of Ubiquitin-Specific Protease 2 (USP2). nih.gov USP2 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from target proteins, rescuing them from proteasomal degradation. nih.gov Substrates of USP2 include key proteins involved in cancer cell survival and proliferation, such as fatty acid synthase (FAS), MDM2, and cyclin D1. nih.govfrontiersin.orgnih.gov

Enzyme-kinetic and X-ray crystallographic studies have revealed that 6-thioguanine exhibits a noncompetitive and slow-binding inhibitory mechanism against USP2. nih.gov By inhibiting USP2, 6-thioguanine promotes the degradation of these oncogenic proteins. frontiersin.orgnih.gov For example, treatment of cancer cells with 6-TG leads to a dose-dependent decrease in FAS and cyclin D1 protein levels. frontiersin.orgnih.gov This inhibition represents a distinct mechanism of action for thiopurines, contributing to their anticancer effects by modulating protein stability and cell cycle regulation. nih.govfrontiersin.org Although its inhibitory activity is moderate (IC₅₀ = 40 μM), 6-thioguanine was the first small molecule to be co-crystallized with USP2. mdpi.com

Cellular and Sub-cellular Effects

The molecular interactions of 6-thioguanine metabolites culminate in profound effects on cellular physiology, most notably on cell division and intracellular signaling cascades.

Impact on Cell Cycle Progression (S-phase Specificity)

The cytotoxicity of 6-thioguanine is strongly linked to the cell cycle, exhibiting a preferential effect on cells in the S phase. nih.gov This specificity is primarily due to the incorporation of its metabolite, 6-thio-dGTP, into DNA during replication, a process exclusive to the S phase. clinpgx.orgnih.gov This incorporation leads to DNA damage and triggers cell cycle arrest and apoptosis. nih.gov

Studies using flow cytometry have shown that treatment with 6-thioguanine leads to an accumulation of cells in the S and G2/M phases of the cell cycle, with a corresponding decrease in the G1 phase population. frontiersin.orgnih.gov In L1210 mouse leukemic cells, a lethal exposure to 6-TG resulted in nearly half the cell population accumulating in the G2 phase. nih.gov This G2 block appears to be a key component of the delayed cytotoxic effect of the drug. nih.gov Similarly, in A253 submaxillary carcinoma cells, 6-TG treatment increased the proportion of cells in the subG1 (apoptotic) and S phases, while reducing the G1 population. frontiersin.orgnih.gov This indicates that 6-TG not only targets S-phase cells for killing but also prevents cells from progressing through the subsequent G2/M checkpoint.

| Cell Cycle Phase | Effect of 6-TG Treatment | Reference |

|---|---|---|

| subG1 | Increased | frontiersin.orgnih.gov |

| G1 | Decreased | frontiersin.orgnih.gov |

| S | Increased | frontiersin.orgnih.gov |

| G2/M | Increased / Blocked Progression | nih.gov |

Influence on Specific Signaling Pathways (e.g., Rac1)

A primary immunosuppressive mechanism of thiopurines is the inhibition of the small GTPase, Rac1. researchgate.netnih.govnih.gov Rac1 is a key signaling protein that, in its active GTP-bound state, regulates a variety of cellular processes including T-cell activation, actin polymerization, and cell survival. nih.govabeomics.com

The active metabolite 6-thioguanine triphosphate (6-Thio-GTP) acts as a fraudulent GTP analog. nih.govresearchgate.net It binds to Rac1 in place of GTP, but this binding does not induce the conformational change required for Rac1 activation. This specific blockade of Rac1 activation is particularly important in T-lymphocytes where CD28 co-stimulation is required for apoptosis induction by thiopurines. nih.govnih.gov By inhibiting Rac1, 6-Thio-GTP prevents the activation of downstream effector pathways, including the mitogen-activated protein kinase kinase (MEK) and NF-κB pathways. nih.govnih.govresearchgate.net The suppression of these pro-survival signals converts a costimulatory signal into an apoptotic one, leading to the apoptosis of activated T-cells and contributing significantly to the immunosuppressive effects of the drug. nih.govnih.gov

Induction of Apoptosis and Antimetabolic Effects

The cytotoxic effects of 6-thioguanine and its analogs are significantly attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with cellular metabolism. These compounds, as purine antimetabolites, exert their action through various mechanisms.

A primary mechanism of action for 6-thioguanine is its incorporation into DNA, which leads to cytotoxicity. nih.govclinpgx.org This incorporation disrupts the normal function of DNA and can trigger apoptotic pathways. The toxicity of 6-thioguanine is not solely due to the inhibition of de novo purine biosynthesis. nih.govclinpgx.org While it does impact purine pools, its lethal effects are more closely linked to its integration into nucleic acids. nih.gov Studies have shown that inhibiting DNA synthesis can protect cells from the toxic effects of 6-thioguanine, further supporting the hypothesis that its incorporation into DNA is a key mechanism of its action. nih.govclinpgx.org

Research has demonstrated that 6-thioguanine can selectively induce apoptosis in cancer cells. For instance, in studies involving prostate cancer cells, 6-thioguanine was found to promote apoptosis in cancerous cells but not in normal prostate cells, suggesting a cancer-specific mechanism of action. nih.gov The induction of apoptosis by thiopurines is a critical component of their therapeutic effect. Inhibition of apoptosis has been shown to prevent cell death induced by these compounds, highlighting the central role of this process. nih.gov

Table 1: Summary of Research Findings on 6-Thioguanine-Induced Apoptosis and Antimetabolic Effects

| Finding | Cell Type/Model | Key Outcome | Reference |

|---|---|---|---|

| Incorporation into DNA is a primary mechanism of toxicity. | H.Ep. 2 cells | Inhibition of DNA synthesis protects cells from 6-TG toxicity. | nih.govclinpgx.org |

| Promotes apoptosis in cancer cells but not normal cells. | Prostate cancer cells vs. normal prostate cells | Selective induction of apoptosis in cancerous cells. | nih.gov |

| Inhibition of purine biosynthesis is not the sole mechanism of toxicity. | H.Ep. 2 cells | More potent purine synthesis inhibitors do not cause cell death. | nih.govclinpgx.org |

| Apoptosis is the main cell death mechanism. | Cancer cells | Inhibition of apoptosis prevents thiopurine-induced cell death. | nih.gov |

Interconnections with Autophagic Pathways

The cellular response to thiopurine treatment, including 6-thioguanine and its analogs, involves a complex interplay between apoptosis and autophagy. nih.govnih.gov Autophagy is a cellular process of self-degradation of cellular components, and its role in the context of thiopurine-induced toxicity is multifaceted.

Studies have shown that thiopurines, including 6-thioguanine, are potent inducers of autophagy. nih.govnih.govresearchgate.net This induction of autophagy appears to be a survival mechanism that counteracts the apoptotic effects of the drug. nih.govnih.gov When autophagy is inhibited, the level of thiopurine-induced apoptosis increases, suggesting that autophagy protects cancer cells from the cytotoxic effects of these compounds. nih.gov

The induction of autophagy by thiopurines is linked to cellular stress, particularly mitochondrial damage. nih.govnih.gov Thiopurines can disrupt mitochondrial function, leading to a loss of the mitochondrial transmembrane potential and an increase in the production of reactive oxygen species (ROS). nih.govnih.gov This mitochondrial damage can trigger a specific form of autophagy known as mitophagy, which is the selective degradation of damaged mitochondria. nih.gov The scavenging of ROS has been shown to prevent the induction of autophagy by thiopurines, highlighting the critical role of oxidative stress in this process. nih.govnih.gov

The signaling pathways that regulate autophagy are also implicated in the response to thiopurines. One key regulator of autophagy is the mammalian target of rapamycin (mTOR). Interestingly, in the context of 6-thioguanine-induced autophagy, the mTOR-S6K1 pathway appears to positively regulate this process, which is contrary to the generally accepted role of mTOR as a negative regulator of autophagy. nih.gov This positive regulation is thought to occur through a negative feedback inhibition of Akt, a known inhibitor of autophagy. nih.gov Furthermore, 6-thioguanine has been shown to increase the phosphorylation of eIF2α, a key event in the induction of autophagy, independent of ER stress. nih.gov

Table 2: Interplay Between 6-Thioguanine and Autophagic Pathways

| Aspect | Observation | Implication | Reference |

|---|---|---|---|

| Role of Autophagy | Autophagy is induced by thiopurines and acts as a pro-survival mechanism. | Inhibition of autophagy enhances thiopurine-induced apoptosis. | nih.govnih.gov |

| Trigger for Autophagy | Thiopurines cause mitochondrial damage and increased ROS production. | Mitophagy is initiated to remove damaged mitochondria. | nih.govnih.gov |

| Signaling Pathways | The mTOR-S6K1 pathway positively regulates 6-TG-induced autophagy. | Atypical regulation of autophagy in response to 6-TG. | nih.gov |

| Signaling Pathways | 6-TG increases the phosphorylation of eIF2α. | Induction of autophagy occurs independently of ER stress. | nih.gov |

Preclinical Biological Activities and Research Model Applications

In Vitro Studies on Cellular Proliferation and Viability

No specific studies detailing the antiproliferative or cytotoxic effects of 1-Deaza-6-thioguanine were identified in the literature for the following cell models:

Antiproliferative Activity in Leukemic Cell Lines

There is no available data from studies investigating the effect of this compound on the proliferation and viability of leukemic cell lines. In contrast, 6-thioguanine (B1684491) has been extensively studied in this context and is known to be a potent antileukemic agent.

Studies in Other Cancer Cell Lines (e.g., Breast Cancer)

Research on the activity of this compound in other cancer cell lines, such as those derived from breast cancer, is not present in the available literature. Studies on 6-thioguanine have shown it can inhibit the growth of breast cancer cells, including triple-negative breast cancer lines like MDA-MB-231 and MCF-7 cells.

Evaluation in Specific Cellular Models (e.g., Caco-2 cells, HIEs)

No research was found that evaluates the effects of this compound in Caco-2 cells, which are a model for the human intestinal epithelium, or in human intestinal enteroids (HIEs).

Enzyme Inhibition Studies in Research Settings

Similarly, specific data on the inhibitory action of this compound against the requested enzyme targets is not available.

Inhibition of Plasmodium falciparum HGXPRTase

There are no published studies on the inhibitory activity of this compound against the hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRTase) of Plasmodium falciparum, the parasite responsible for malaria. This enzyme is a target for antimalarial drug development, but research has focused on other purine (B94841) analogs.

Studies with Escherichia coli Mutants for Purine Analog Evaluation

While E. coli mutant strains are utilized to evaluate and classify purine analogs based on their mechanism of action and resistance profiles, no specific studies were found that included this compound in their panel of tested compounds. These models are effective for characterizing compounds like 6-thioguanine, which is classified as a guanine (B1146940) analog.

Insufficient Data for "this compound" in Specified In Vivo Models

Following a comprehensive search for scientific literature, there is insufficient publicly available data to generate a detailed article on the preclinical biological activities of "this compound" within the specific in vivo non-human models requested.

Extensive queries aimed at sourcing research findings for "this compound" in the contexts of Murine Leukemia Models (L1210), Murine Experimental Autoimmune Encephalomyelitis (EAE), xenograft studies in immunodeficient mice, and gene therapy applications involving Purine Nucleoside Phosphorylase did not yield the specific results necessary to fulfill the structured outline provided. The available research data focuses predominantly on the parent compound, 6-thioguanine, and does not provide distinct information regarding the "1-Deaza" analogue in these particular preclinical applications.

Therefore, it is not possible to construct the requested scientifically accurate and detailed article sections with accompanying data tables for "this compound" at this time.

Structure Activity Relationships and Analog Development

Modification at the 1-Deaza Position and its Impact on Biological Activity

The "1-deaza" modification, which involves replacing the nitrogen atom at the first position of the purine (B94841) ring with a carbon atom, is a critical structural change that distinguishes 1-deaza-6-thioguanine from its parent compound, 6-thioguanine (B1684491). This alteration significantly influences the molecule's electronic properties and its ability to form hydrogen bonds. The synthesis of 1-deaza-6-thioguanosine and its derivatives has been a subject of medicinal chemistry research. nih.gov

The removal of the N1 nitrogen atom can affect how the molecule is recognized by enzymes involved in purine metabolism and by DNA polymerases during replication. For instance, the nucleoside form of a related compound, 2-amino-6-chloro-1-deazapurine, demonstrated a significant increase in the lifespan of mice in a leukemia screen, highlighting the potential of the 1-deaza scaffold. nih.gov The synthesis of 1-deazaguanine and 1-deazahypoxanthine has been pursued to explore their roles in various biological contexts, including as components of "atomic mutagenesis" in RNA research. researchgate.net

The Significance of the 6-Thio Group and its Chemical Modifications (e.g., Methylthio)

The substitution of the oxygen atom at the 6-position with a sulfur atom, creating a "6-thio" group, is a hallmark of thiopurine drugs. This modification is central to their cytotoxic effects. After administration, thiopurines like 6-thioguanine are metabolized to their active nucleotide forms, which can be incorporated into DNA and RNA. nih.gov The presence of 6-thioguanine in DNA can disrupt its structure and function, leading to cytotoxicity. colby.edunih.gov

Chemical modifications of the 6-thio group can further alter the compound's activity. For example, methylation of the sulfur atom to form S6-methylthioguanine (S6mG) is a critical step in the cytotoxic mechanism of 6-thioguanine. nih.gov This methylated form can mispair with thymine (B56734) during DNA replication, triggering the mismatch repair system and ultimately leading to cell death. nih.gov The synthesis of 1-deaza-6-(methylthio)guanosine has been described, allowing for the investigation of this specific modification within the 1-deaza framework. nih.gov The introduction of a thioether and a purine moiety, such as a thioguanine unit, into other molecular scaffolds has been explored as a strategy to enhance antibacterial activity. nih.gov

Development of Prodrugs (e.g., 6-thioguanosine (B559654) monophosphate prodrugs)

A significant challenge with thiopurine drugs is their variable metabolism and potential for resistance. acs.orgnih.gov To overcome these limitations, prodrug strategies have been developed. Prodrugs are inactive compounds that are converted into their active forms within the body. mdpi.com For thiopurines, a key activation step is the conversion to a nucleotide by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov

To bypass the reliance on HGPRT and overcome resistance, prodrugs of 6-thioguanosine monophosphate (6-TGMP) have been designed. acs.orgnih.gov These prodrugs mask the negatively charged phosphate (B84403) group with biolabile protecting groups, allowing the molecule to cross the cell membrane. acs.org Once inside the cell, these protecting groups are cleaved, releasing the active 6-TGMP. acs.org Studies have shown that certain 6-TGMP prodrugs, such as those with 4-acetyloxybenzyl and cycloSaligenyl modifications, are effective against thiopurine-resistant cell lines. nih.gov This approach ensures the delivery of the active nucleotide, circumventing potential resistance mechanisms related to impaired activation of the parent drug. acs.orgnih.gov

Comparison with Other Deazapurine and Thiopurine Analogs

The biological activity of this compound can be better understood by comparing it with other deazapurine and thiopurine analogs. Thiopurines, including 6-mercaptopurine (B1684380) and azathioprine, are well-established drugs, but their efficacy can be limited by metabolic variations among individuals. nih.gov While 6-mercaptopurine primarily acts by inhibiting purine biosynthesis, 6-thioguanine's main mechanism is its incorporation into DNA. nih.gov

Deazapurine analogs, which lack a nitrogen atom at various positions of the purine ring, exhibit a wide range of biological activities. For example, 3-deazaguanine has been shown to inhibit nucleic acid synthesis. vulcanchem.com The specific position of the deaza modification significantly alters the molecule's interaction with cellular targets.

Table 1: Comparison of Selected Thiopurine and Deazapurine Analogs

| Compound | Key Structural Feature(s) | Primary Mechanism of Action (if known) |

|---|---|---|

| 6-Thioguanine | 6-thio group | Incorporation into DNA and RNA. nih.gov |

| 6-Mercaptopurine | 6-thio group | Inhibition of de novo purine biosynthesis. nih.gov |

| Azathioprine | Prodrug of 6-mercaptopurine | Converted to 6-mercaptopurine in the body. nih.gov |

| This compound | 1-deaza modification, 6-thio group | Under investigation, combines features of deazapurines and thiopurines. |

| 3-Deazaguanine | 3-deaza modification | Inhibition of nucleic acid synthesis. vulcanchem.com |

| 7-Deazaguanine (B613801) | 7-deaza modification | Used to study G-quartet formation and as a substrate for QTRT. researchgate.netresearchgate.net |

G-quadruplexes (or G-quartets) are four-stranded DNA structures formed in guanine-rich sequences. nih.gov These structures are stabilized by Hoogsteen hydrogen bonds, which involve the N7 atom of guanine (B1146940). nih.govnih.gov The formation of G-quadruplexes can play a role in regulating gene expression and other cellular processes. nih.gov

Deaza-modifications can significantly impact the stability of G-quartets. Specifically, replacing guanine with 7-deazaguanine, which lacks the N7 nitrogen, disrupts the Hoogsteen base pairing necessary for G-quartet formation and destabilizes the structure. researchgate.netnih.govchalmers.se This property has been utilized experimentally to prevent the formation of G-quadruplexes and study their biological roles. nih.govchalmers.se For instance, the replacement of guanine with 7-deazaguanine in RNA has been shown to prevent G-quadruplex formation and influence transcription. researchgate.net Similarly, DNA templates synthesized with 7-deaza-dGTP are used to investigate the effects of G-quadruplexes in DNA on processes like transcription termination. chalmers.se

Queuine (B138834) tRNA ribosyltransferase (QTRT) is an enzyme that catalyzes the exchange of guanine for queuine at the wobble position of certain tRNAs. drugbank.comuniprot.org This modification, forming the hypermodified nucleoside queuosine, is crucial for proper protein translation. uniprot.org The QTRT enzyme complex is composed of a catalytic subunit (QTRT1) and a domain-containing subunit (QTRTD1). sigmaaldrich.comnih.gov

Interestingly, the QTRT enzyme can recognize and process certain 7-deazaguanine derivatives as substrates. researchgate.net This has led to the development of 7-deazaguanine analogs as potential therapeutic agents that can be incorporated into tRNA. rsc.org For example, 6-thioguanine itself has been identified as a genotoxic QTRT substrate. rsc.org The development of non-genotoxic deazaguanine analogs that are substrates for QTRT is an active area of research, with some compounds showing promise in preclinical models of autoimmune diseases like multiple sclerosis. rsc.org These studies highlight the potential of targeting the QTRT system with specifically designed deazapurine analogs.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Deaza-6-thioguanosine |

| 1-Deaza-6-(methylthio)guanosine |

| 1-Deazaguanine |

| 1-Deazahypoxanthine |

| 2-Amino-6-chloro-1-deazapurine |

| 3-Deazaguanine |

| 4-Acetyloxybenzyl-6-thioguanosine monophosphate |

| 6-Mercaptopurine |

| 6-Thioguanine |

| 6-Thioguanosine monophosphate (6-TGMP) |

| 7-Deazaguanine |

| Azathioprine |

| CycloSaligenyl-6-thioguanosine monophosphate |

| Queuine |

Computational and Theoretical Investigations of 1 Deaza 6 Thioguanine Analogs

Molecular Geometry and Conformational Analysis

The three-dimensional structure of 1-deaza-6-thioguanine is fundamental to its function and interactions with biological macromolecules. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the most stable geometric parameters, including bond lengths and angles.

While direct computational studies on this compound are not extensively documented, data from its parent compounds, 6-thioguanine (B1684491) and 7-deazaguanine (B613801), offer significant insights. For 6-thioguanine, DFT calculations have been used to optimize its molecular geometry. researchgate.net These studies provide precise values for the bond lengths and angles of the purine (B94841) ring system, the exocyclic amino group, and the thione group.

The replacement of the N7 atom with a C-H group in 7-deazaguanine analogs alters the electronic distribution and hydrogen-bonding capabilities of the imidazole (B134444) portion of the purine ring. Molecular modeling of 7-deaza-6-benzylthioinosine, an analog of this compound, revealed that the absence of the N7 atom provides greater flexibility to the substituent at the 6-position. nih.gov This increased conformational freedom can allow for better fitting into the hydrophobic pockets of enzymes. nih.gov

Conformational analysis of nucleoside analogs, including deazaguanine derivatives, often focuses on the orientation of the base relative to the sugar moiety, described by the glycosidic torsion angle (syn- vs. anti-conformation). This conformation is critical for how the nucleoside is recognized by polymerases and other enzymes. For instance, certain modifications can induce an unnatural conformational preference, which can be exploited in drug design.

Table 1: Calculated Geometric Parameters for 6-Thioguanine This table is based on data from analogous compounds and theoretical calculations to illustrate expected values.

| Parameter | Bond | Calculated Bond Length (Å) (B3LYP/6-31G(d,p)) researchgate.net |

|---|---|---|

| Bond Length | C6=S | 1.671 |

| Bond Length | N1-C2 | 1.375 |

| Bond Length | C2-N3 | 1.321 |

| Bond Length | N3-C4 | 1.378 |

| Bond Length | C4-C5 | 1.393 |

| Bond Length | C5-C6 | 1.441 |

| Bond Length | C2-N(H2) | 1.359 |

| Parameter | Angle | Calculated Bond Angle (°) (B3LYP/6-31G(d,p)) researchgate.net |

| Bond Angle | N1-C6-C5 | 126.8 |

| Bond Angle | C5-C4-N9 | 105.8 |

| Bond Angle | C2-N3-C4 | 124.0 |

Tautomerism Studies (Neutral and Protonated Forms) in Gas Phase and Solution

Tautomerism, the migration of a proton between two or more sites on a molecule, is a critical feature of purine analogs and profoundly affects their hydrogen bonding patterns and recognition by enzymes. For 6-thioguanine and its deaza-analogs, the key tautomeric equilibrium is between the thione (keto-like) and thiol (enol-like) forms.

Theoretical calculations are essential for determining the relative stability of these tautomers, which can vary significantly between the gas phase and an aqueous solution.

In the Gas Phase : High-level ab initio calculations on the related 6-selenoguanine (B1239940) have shown that the 6-selenol (enol-like) form is the most stable tautomer in the gas phase. nih.gov By analogy, the thiol form of this compound is predicted to be more stable in a non-polar environment.

In Solution : In aqueous solution, the polarity of the solvent significantly influences tautomeric preference. For 6-selenoguanine, the 6-selenone (keto-like) form is predicted to be the most stable in water. nih.gov Similarly, for this compound, the thione tautomer is expected to be the predominant species in polar solvents like water. This stabilization is due to the more favorable interactions of the polar thione group with water molecules. researchgate.net

Quantum chemical methods like DFT, combined with continuum solvation models (like PCM), allow for the calculation of the relative free energies of tautomers in different environments. researchgate.net These studies consistently show that the cellular environment, being aqueous, will favor the thione tautomer, which presents a hydrogen bond acceptor (S atom) and donor (N1-H), while the thiol form would present a hydrogen bond donor (S-H). The protonation state further complicates this picture, with protonation at different nitrogen atoms leading to distinct tautomeric forms with altered stabilities and hydrogen-bonding capacities.

Quantum Mechanical Calculations and Binding Free Energies

Quantum mechanical (QM) methods are increasingly used to calculate the binding free energies of ligands to proteins and nucleic acids, offering a more accurate description of interactions than classical force fields. nih.gov These calculations can account for electronic effects like polarization and charge transfer, which are crucial for interactions involving modified nucleobases.

For analogs like this compound, QM calculations can elucidate how the dual modifications affect binding affinity.

Deaza Modification : The removal of the N7 atom eliminates a potential hydrogen bond acceptor site but also alters the local electrostatics. Molecular modeling of 7-deaza-6-benzylthioinosine analogs showed that the absence of a hydrogen bond between N7 and the protein backbone allowed for greater flexibility and potentially stronger binding in a hydrophobic pocket. nih.gov

Thio Modification : The substitution of oxygen with sulfur at the C6 position significantly alters metal ion binding preferences (see section 6.6) and hydrogen bonding. Theoretical studies comparing guanine (B1146940) and 6-thioguanine have explored these differences in the context of DNA duplexes and other structures. scispace.com

Calculating binding free energies is computationally intensive. Often, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is used, where the ligand and the immediate active site residues are treated with QM, and the rest of the protein and solvent are treated with classical MM force fields. This approach balances accuracy with computational feasibility. Such calculations can rank congeneric series of compounds and guide lead optimization in drug discovery. plos.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of how molecules behave over time, offering insights into conformational changes, flexibility, and the stability of intermolecular interactions.

MD simulations have been employed to study the structural impact of 7-deazaguanine modifications in various contexts:

Protein-Ligand Complexes : In a study of human purine nucleoside phosphorylase (HsPNP), MD simulations were used to compare the enzyme's dynamics in its free form and when complexed with 7-deazaguanine. nih.govresearchgate.net The simulations revealed conformational variability in regions of the enzyme responsible for substrate entry and exit, helping to explain the ligand's inhibitory activity. nih.gov

Modified DNA : MD simulations of DNA containing 7-deazaguanine modifications have been used to understand how these analogs affect DNA structure and recognition by enzymes. oup.com These simulations can reveal changes in helical parameters, solvent accessibility, and the dynamics of base pairing.

For a this compound analog within a DNA or RNA strand, MD simulations could predict its effect on duplex stability, the formation of non-canonical structures like G-quadruplexes, and interactions with enzymes or metal ions. The simulations would capture the increased flexibility imparted by the deaza modification and the altered hydrogen bonding and steric properties of the thiocarbonyl group.

Analysis of Spectroscopic Properties (e.g., UV, Luminescence) in Relation to Tautomerism

Computational methods can predict spectroscopic properties like UV-Vis absorption and fluorescence, which are directly related to the electronic structure of a molecule. Since different tautomers have distinct electronic structures, their predicted spectra can be compared with experimental data to identify the predominant forms in solution.

Time-dependent DFT (TD-DFT) is a common method for calculating excited-state properties.

UV-Vis Absorption : Theoretical calculations on 6-thioguanine have been used to simulate its IR, Raman, and electronic spectra. researchgate.net Studies on the related 6-seleno-deoxyguanosine (SedG) showed that its UV absorption is significantly red-shifted (to ~357 nm) compared to natural deoxyguanosine (~254 nm). nih.gov The absorption of SedG is also highly sensitive to pH, which reflects the equilibrium between its neutral and anionic forms and their respective tautomers. nih.gov Similar behavior would be expected for this compound, with the thione tautomer absorbing at a longer wavelength than the thiol form.

Luminescence : Natural guanosine (B1672433) is essentially non-fluorescent at neutral pH, but modifications can induce fluorescence. SedG, for example, is fluorescent at physiological pH, and its emission is sensitive to both pH and solvent polarity. nih.gov Computational studies on deazaguanosine have explored the deactivation pathways from its excited state, identifying the conical intersections (CIs) that lead to rapid, non-radiative decay back to the ground state. mdpi.com The introduction of sulfur at the 6-position would further alter these pathways, and TD-DFT calculations could predict whether these changes enhance or quench fluorescence.

Table 2: Predicted Spectroscopic Properties and Tautomeric Forms This table presents expected trends based on computational studies of analogous compounds.

| Tautomer | Predicted Environment | Expected UV λmax | Fluorescence |

|---|---|---|---|

| Thione Form | Aqueous Solution | Longer Wavelength (~340-360 nm) | Potentially Fluorescent |

| Thiol Form | Gas Phase / Apolar Solvent | Shorter Wavelength | Likely Non-fluorescent |

Modeling of Metal Ion Activation and Ribozyme Interactions

Divalent metal ions, particularly Mg²⁺, are often essential for the structure and catalytic activity of ribozymes. genesilico.pl The substitution of a carbonyl oxygen with a "soft" sulfur atom, as in 6-thioguanine, dramatically alters the preference for metal ions. Sulfur is a thiophilic (sulfur-loving) atom and prefers to coordinate with softer metal ions like Cd²⁺ or Mn²⁺ over "hard" ions like Mg²⁺.

This principle is exploited in "thio-rescue" experiments to identify metal ion binding sites in ribozymes. Computational modeling plays a key role in interpreting these experiments. For the hammerhead ribozyme, which uses a conserved guanine (G12) as a general base, substitution with 6-thioguanine has been studied computationally. mdpi.com

Metal Ion Binding : QM calculations of binding free energies between different divalent metal ions and 6-thioguanine can predict the consequences of this substitution. These calculations suggest that Mg²⁺ binding would be highly unfavorable at the 6-thio position, effectively "knocking out" the metal ion. nih.gov

Catalytic Rescue : The same calculations predict that softer ions like Mn²⁺ and especially Cd²⁺ would bind more favorably to the 6-thioguanine, potentially rescuing the catalytic activity lost in the presence of Mg²⁺. nih.govstanford.edu This provides a testable hypothesis for experiments and helps confirm the role of a metal ion at that specific site. plos.org

The additional 1-deaza modification would remove the N7 position, which is also a common site for metal ion coordination in the major groove of RNA. Modeling the combined effects of both the 1-deaza and 6-thio modifications would be crucial for predicting the behavior of such an analog in a ribozyme active site. These calculations would clarify the precise coordination geometry and the resulting impact on the pKa of the nucleobase, which is critical for its role in general acid-base catalysis. ribocentre.org

Emerging Research Areas and Future Directions for 1 Deaza 6 Thioguanine Research

Strategies to Overcome Analog Resistance in Preclinical Models

Resistance to thiopurine analogs like 6-thioguanine (B1684491) is a significant clinical challenge that can arise through various mechanisms. Research into these resistance pathways for 6-TG provides a roadmap for anticipating and overcoming potential resistance to 1-Deaza-6-thioguanine.

A primary mechanism of resistance to 6-TG involves the downregulation or deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for converting the prodrug into its active nucleotide form. acs.org Studies have shown that breast cancer cells with low HGPRT expression are highly resistant to 6-TG. acs.org A promising strategy to bypass this resistance is the use of prodrugs that deliver the already phosphorylated form of the analog, such as 6-thioguanosine (B559654) monophosphate (6sGMP), into the cell. acs.org This approach has been shown to be effective in thiopurine-resistant cells and could be adapted for this compound.

Another well-characterized resistance mechanism involves the DNA mismatch repair (MMR) system. Functional MMR is required to recognize the misincorporated thiopurine and trigger cell death; thus, MMR-deficient cells exhibit resistance to 6-TG's cytotoxic effects. nih.gov

Furthermore, the DNA repair enzyme O(6)-methylguanine-DNA methyltransferase (MGMT) has been implicated in acquired resistance to 6-TG in melanoma cells. nih.gov Resistant cells were found to express higher levels of MGMT, and pretreatment with an MGMT inhibitor successfully re-sensitized the cells to 6-TG. nih.gov Investigating these mechanisms in the context of this compound and exploring strategies like prodrug development and combination with targeted inhibitors will be critical for its future preclinical development.

Exploration of Novel Molecular Targets

The established mechanism of action for 6-thioguanine involves its metabolic conversion to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity. patsnap.comdrugbank.com Additionally, 6-TG metabolites can inhibit crucial enzymes in the de novo purine (B94841) synthesis pathway. drugbank.com Beyond these canonical pathways, emerging research has identified more specific molecular targets.

For instance, 6-thioguanine has been shown to be particularly effective in killing cells with defects in the BRCA2 DNA repair protein. nih.gov In these homologous recombination-deficient cells, 6-TG induces DNA double-strand breaks that cannot be efficiently repaired, leading to selective cell death. nih.gov This suggests that tumors with BRCAness could be a key target for thiopurine analog therapy. Another identified target is the GTP-binding protein Rac1, which is part of a pathway that is inhibited by 6-TG metabolites. wikipedia.orgresearchgate.net

For deazapurine analogs more broadly, the targets are diverse. Derivatives of 7-deazaguanine (B613801) have been developed to target queuine (B138834) tRNA ribosyltransferase (QTRT) for autoimmune diseases, while other deazapurines show inhibitory activity against various kinases and receptors. beilstein-journals.orgnih.gov A key future direction for this compound research is to screen for novel molecular targets beyond those known for 6-TG. The unique structure of the 1-deaza core may confer affinity for different enzymes or cellular pathways, opening up new therapeutic possibilities.

Refinement of Synthetic Methodologies for Increased Yield and Accessibility

The availability of this compound for extensive preclinical study hinges on efficient and scalable synthetic routes. Historical and recent advancements in synthetic organic chemistry offer several pathways, each with distinct advantages and drawbacks.

| Starting Material | Key Transformation | Reported Overall Yield | Reference |

|---|---|---|---|

| 2-amino-6-chloro-1-deazapurine | Conversion of chloro-nucleoside to thio-nucleoside | Not explicitly stated for base | nih.gov |

| Not specified (for analogues) | Not specified | 28% | beilstein-journals.orgd-nb.info |

| 6-iodo-1-deazapurine | Copper-catalyzed C-O bond formation and nitration | 6% (for 1-deazaguanine) | beilstein-journals.orgd-nb.info |

Investigating the Role of Specific Enzymes (e.g., MTAP) in Analog Sensitivity

A significant area of emerging research in thiopurine pharmacology is the concept of synthetic lethality, particularly concerning the enzyme methylthioadenosine phosphorylase (MTAP). The MTAP gene is frequently co-deleted with the adjacent CDKN2A tumor suppressor gene in a wide range of cancers, including leukemias, lung cancer, and glioblastoma. springermedizin.denih.gov

Cells lacking MTAP are deficient in the purine salvage pathway and become more reliant on the de novo synthesis pathway for their purine requirements. springermedizin.de This creates a specific vulnerability. Studies with 6-thioguanine have demonstrated that MTAP-deficient T-cell acute lymphoblastic leukemia (T-ALL) cells are significantly more sensitive to 6-TG than their MTAP-proficient counterparts. springermedizin.denih.gov This enhanced sensitivity is attributed to the increased incorporation of 6-TG into nucleotides through the action of HGPRT. springermedizin.de This finding suggests that MTAP deficiency could serve as a powerful biomarker to select patients who would most benefit from therapy with a thioguanine analog. A critical future step is to determine if this MTAP-deficiency-driven sensitivity extends to this compound, which would significantly guide its potential clinical application toward a genetically defined patient population.

Potential for Combination Therapies in Preclinical Oncology

Building on the understanding of molecular targets and resistance mechanisms, combination therapies represent a rational approach to enhance the antitumor effects of thiopurine analogs. Preclinical studies involving 6-thioguanine have highlighted several promising combinations.

The enhanced sensitivity of MTAP-deficient tumors to 6-TG has been exploited in combination therapies. In xenograft models of MTAP-deficient T-cell ALL, the combination of 6-TG and the antifolate drug pralatrexate (B1268) (PDX) resulted in significant tumor regression. springermedizin.denih.gov Another innovative strategy for MTAP-deficient cancers involves pretreatment with methylthioadenosine (MTA), the natural substrate for MTAP. nih.gov In normal, MTAP-positive tissues, MTA is broken down to adenine, which competes with and protects the cells from 6-TG toxicity. In MTAP-negative tumor cells, this protective effect is absent, allowing for the use of higher, more effective doses of 6-TG. nih.govscience.gov

Furthermore, given the role of 6-TG in inducing DNA damage that requires homologous recombination for repair, combining it with PARP inhibitors has shown efficacy in killing BRCA2-defective tumor cells. nih.gov These successful preclinical combination strategies for 6-TG provide a strong rationale for investigating similar combinations with this compound, particularly in genetically defined contexts like MTAP or BRCA2 deficiency.

| Combination Agent | Tumor Context | Rationale | Reference |

|---|---|---|---|

| Pralatrexate (PDX) | MTAP-deficient T-cell ALL | Targets reliance on de novo purine synthesis | springermedizin.denih.gov |

| Methylthioadenosine (MTA) | MTAP-deficient cancers | Selectively protects normal tissues, allowing 6-TG dose escalation | nih.gov |

| PARP Inhibitors | BRCA2-defective tumors | Exploits defects in homologous recombination DNA repair | nih.gov |

Applications in Chemical Biology as Molecular Probes or Mutagenesis Tools

Beyond direct therapeutic applications, deazaguanine analogs are valuable tools in chemical biology. The selective removal of nitrogen atoms from the guanine (B1146940) structure allows researchers to probe the specific roles of these atoms in complex biological processes like enzyme catalysis and nucleic acid recognition.

1-deazaguanosine (c1G) is considered a crucial "missing piece" for atomic mutagenesis studies in RNA biology. nih.gov Incorporating c1G into RNA sequences can help elucidate the functional importance of the Hoogsteen face of guanosine (B1672433) residues in the active sites of ribozymes and in the ligand-binding pockets of riboswitches. nih.gov The development of synthetic routes for 1-deazaguanine and its nucleosides is driven, in part, by this demand from the chemical biology community. beilstein-journals.orgresearchgate.net

Similarly, other thiopurine and deazapurine analogs have found use as molecular tools. 6-thioguanine itself has been used as an intrinsic luminescence probe to study the structural dynamics of DNA. nih.gov Furthermore, analogs like 8-aza-7-deaza-guanine are incorporated into triplex-forming oligonucleotides (TFOs) to study DNA repair, recombination, and mutagenesis with improved binding characteristics. tandfonline.com The unique properties of this compound could therefore be harnessed to develop novel molecular probes for investigating nucleic acid structure and function.

Further Elucidation of Structure-Activity Relationships for Targeted Analog Design

Systematic investigation of the structure-activity relationships (SAR) of this compound is essential for designing next-generation analogs with improved potency, selectivity, and pharmacological properties. Early research into 1-deaza-6-thioguanosine showed that it produced a significant increase in the lifespan of mice in a leukemia screen, providing initial evidence of its biological activity. nih.gov

The core structure of this compound features two key modifications from natural guanine: the thio-group at position 6 and the carbon atom at position 1. The sulfur substitution at C6 is known to be critical for the activity of 6-TG. The 1-deaza modification removes a hydrogen bond donor (N1-H) and alters the electronic landscape of the purine ring system. nih.gov

Future SAR studies should systematically explore modifications at various positions of the this compound scaffold. This includes altering the substituents on the exocyclic amino group, modifying the imidazole (B134444) portion of the ring system, and creating different glycosidic linkages to various sugar moieties. Comparing the biological activities of 1-deaza, 3-deaza, and 7-deaza analogs of 6-thioguanine would provide valuable insights into how the position of the nitrogen atoms within the purine-like core influences target engagement and cellular processing. vulcanchem.com This detailed SAR knowledge will be instrumental in the rational design of novel analogs with optimized therapeutic profiles.

Q & A

Basic: What are the established methods for synthesizing and characterizing 1-deaza-6-thioguanine?

Answer: Synthesis typically involves derivatization of purine analogs. For example, 1-deaza-6-thioguanosine is synthesized from 2-amino-6-chloro-1-deazapurine via acetylation, ribofuranosyl chloride coupling, and deprotection. Structural confirmation relies on NMR and conversion to cyclonucleoside derivatives to verify regiochemistry . Characterization includes UV spectroscopy and chromatographic purity assessments.

Basic: Which analytical techniques are validated for quantifying this compound and its metabolites in biological matrices?

Answer: Reverse-phase HPLC with UV detection is commonly used. For metabolites, sample pretreatment involves deproteinization (e.g., perchloric acid with dithiothreitol) and hydrolysis to free bases. Method validation includes recovery rates (73–84%) and specificity against interfering compounds like methylated derivatives .

Basic: How does the stability of this compound compare to 6-thioguanine under physiological conditions?

Answer: Base-pairing studies using oligodeoxynucleotides suggest this compound forms stable pairs with complementary analogs (e.g., 5-methyl-2-pyrimidinone), with association constants comparable to A/T pairs. However, thioguanine analogs may exhibit reduced stability in oxidizing environments .

Basic: What in vitro models are used to assess the anticancer efficacy of this compound?

Answer: Standardized leukemia cell lines (e.g., L1210 mouse leukemia) are employed, with efficacy quantified via lifespan extension in murine models. Dose-response curves and IC values are critical for comparing analogs like this compound to parent compounds .

Advanced: How does the 1-deaza modification influence the metabolic activation of 6-thioguanine analogs?

Answer: The deaza group may alter enzymatic processing. For example, 6-thioguanine relies on NUDT15 to hydrolyze 6-thio-dGTP, limiting efficacy. Structural studies suggest 1-deaza substitution could reduce NUDT15 binding, potentially enhancing cytotoxicity by avoiding detoxification . Hypothesis requires validation via enzyme kinetics assays.

Advanced: What strategies resolve contradictory data in studies of this compound’s therapeutic efficacy?

Answer: Heterogeneity often arises from assay variability (e.g., metabolite quantification methods). Meta-analytic approaches, as applied to 6-TGN studies, recommend standardizing protocols (e.g., Lennard’s reference method) and excluding outlier datasets to reduce bias .

Advanced: How can researchers design experiments to evaluate resistance mechanisms against this compound?

Answer: CRISPR-based knockout screens (e.g., NUDT15-deficient cell lines) or patient-derived xenografts can identify resistance markers. Pharmacodynamic endpoints include DNA damage checkpoint activation (e.g., γH2AX staining) and apoptotic markers .

Advanced: What in vivo models best recapitulate the pharmacokinetics of this compound?

Answer: Murine leukemia models (e.g., L1210) are foundational, but humanized models with patient-derived xenografts or transgenic NUDT15 variants better predict clinical responses. Red blood cell metabolite profiling aligns with human pharmacokinetic data .

Advanced: How do researchers optimize therapeutic drug monitoring (TDM) for this compound?

Answer: TDM protocols adapted from 6-TGN monitoring involve RBC lysate analysis via HPLC, targeting thresholds (e.g., 230–260 pmol/8×10 RBCs). Regular sampling and population pharmacokinetic modeling account for interpatient variability .

Advanced: What computational tools predict the interaction of this compound with DNA repair enzymes?

Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations using crystal structures (e.g., NUDT15-6-thio-GMP complexes) assess binding affinity changes due to the deaza modification. Experimental validation via ITC or SPR is critical .

Methodological Notes

- Data Contradictions: Address assay variability by predefining inclusion criteria (e.g., validated analytical methods) and using random-effects models for meta-analyses .

- Experimental Design: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .

- Reproducibility: Document synthesis protocols (e.g., Linde 4A molecular sieve use ) and raw data sharing per FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.